molecular formula C28H23NO B14151116 1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol CAS No. 300384-35-4

1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol

Cat. No.: B14151116
CAS No.: 300384-35-4
M. Wt: 389.5 g/mol
InChI Key: IDPUFKCIPCGYIL-UHFFFAOYSA-N
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Description

alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indeno[1,2-b]pyridine system, with a diphenyl group attached to the alpha position and an ethanol group at the 2-position. The spirocyclic structure imparts significant rigidity and conformational stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol typically involves multi-step reactions starting from readily available precursors. One common approach is the base-promoted domino reaction of bindone with 1,3-dipolarophiles, which leads to the formation of spiro and fused indeno derivatives . The reaction conditions often involve the use of bases such as triethylamine in solvents like toluene, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multi-component reactions and the use of robust catalytic systems can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings and the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol is unique due to its combination of a cyclopropane ring with an indeno[1,2-b]pyridine system, along with the presence of diphenyl and ethanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

300384-35-4

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

1,1-diphenyl-2-spiro[cyclopropane-2,5'-indeno[1,2-b]pyridine]-1-ylethanol

InChI

InChI=1S/C28H23NO/c30-28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)19-22-18-27(22)24-15-8-7-14-23(24)26-25(27)16-9-17-29-26/h1-17,22,30H,18-19H2

InChI Key

IDPUFKCIPCGYIL-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C3=C(C4=CC=CC=C24)N=CC=C3)CC(C5=CC=CC=C5)(C6=CC=CC=C6)O

Origin of Product

United States

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